Octafluoro-2-butene

Description

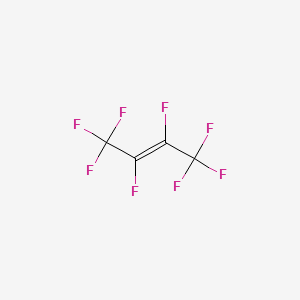

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,1,1,2,3,4,4,4-octafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJULBMCKQTTIG-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\F)(\C(F)(F)F)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8 | |

| Record name | OCTAFLUOROBUT-2-ENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1298 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880149 | |

| Record name | (E)-Perfluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octafluorobut-2-ene appears as a colorless, nonflammable gas. May asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used to make other chemicals., Colorless gas; [CAMEO] | |

| Record name | OCTAFLUOROBUT-2-ENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1298 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perfluoro-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

360-89-4, 1516-64-9 | |

| Record name | OCTAFLUOROBUT-2-ENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1298 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2E)-1,1,1,2,3,4,4,4-Octafluoro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorobut-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-2-butene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,1,1,2,3,4,4,4-octafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Perfluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,1,1,2,3,4,4,4-octafluorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,3,4,4,4-octafluorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO-2-BUTENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRD1744MZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Catalytic Routes for Octafluoro 2 Butene

Direct Catalytic Synthesis Pathways from Fluorinated Precursors

The direct catalytic synthesis of octafluoro-2-butene (B72158) from smaller fluorinated molecules represents an efficient approach to its production. These methods often rely on the catalytic dimerization or condensation of readily available precursors like tetrafluoroethylene (B6358150).

The dimerization of tetrafluoroethylene (TFE) to this compound can be achieved through catalytic processes at low temperatures. researchgate.net Research has identified conditions for an efficient, low-temperature dimerization of TFE to F-butene-2 (a common term for this compound). researchgate.net This contrasts with non-catalytic thermal methods, which typically require higher temperatures. researchgate.net The catalytic approach facilitates the synthesis by providing an alternative reaction pathway with a lower activation energy. Heterogeneous catalytic reactions involving tetrafluoroethylene have been noted to produce both cis- and trans-isomers of this compound. up.ac.za

The choice of catalyst is crucial for the successful synthesis of perfluoroalkenes. For the dimerization of tetrafluoroethylene to this compound, a combination of pentafluoroethyl iodide (C₂F₅I) and aluminum chlorofluoride has been defined as an effective catalytic system. researchgate.net

Aluminum chlorofluoride, particularly with a high fluorine content, functions as a highly active Lewis acid. researchgate.net This high activity enables it to catalyze the condensation of fluoroolefins at low temperatures. researchgate.net The catalyst's effectiveness is rooted in its ability to facilitate the formation of key intermediates. Evidence points to an unusual transfer of an iodonium (B1229267) ion (I⁺) from an iodonium derivative of this compound to tetrafluoroethylene, highlighting the complex role of the catalyst system in the reaction mechanism. researchgate.net While different systems like ionic liquids have been shown to be effective for the dimerization of other perfluoroolefins such as hexafluoropropylene, the aluminum chlorofluoride system is specifically noted for the synthesis of this compound from TFE. researchgate.netrsc.org

| Catalyst System | Precursor | Product | Key Feature |

| C₂F₅I / Aluminum Chlorofluoride | Tetrafluoroethylene | This compound | Enables efficient, low-temperature dimerization. researchgate.net |

Catalysis in Tetrafluoroethylene-Based Routes

Formation via Condensation Reactions

Condensation reactions provide another synthetic route, involving the joining of different precursor molecules. These reactions are often catalyzed and can proceed through complex intermediate pathways.

The condensation of trifluoromethanes, with the general formula CF₃X (where X can be H, Cl, Br, or I), with tetrafluoroethylene can be catalyzed by aluminum chlorofluoride. researchgate.net These reactions yield the corresponding perfluoropropyl adducts. The yields are reported to be particularly good for producing C₃F₇I and C₃F₇Br, making these useful perfluoropropyl intermediates readily available through this method. researchgate.net

The mechanisms for the condensation of trifluoromethanes with tetrafluoroethylene are understood to involve halonium intermediates. researchgate.net The formation of minor byproducts, specifically perfluoroisopropyl iodide and bromide, in these reactions provides evidence for this pathway. researchgate.net A proposed mechanism involves these halonium intermediates to account for the product distribution observed. researchgate.net Further supporting this, studies have presented evidence for the transfer of I⁺ from the iodonium derivative of F-butene-2 to tetrafluoroethylene, underscoring the role of such intermediates in the catalytic cycle. researchgate.net

Mechanisms Involving Trifluoromethanes and Tetrafluoroethylene

Pyrolytic and Thermal Degradation Synthesis

High-temperature pyrolysis of specific fluorinated hydrocarbons is a well-established, non-catalytic method for producing this compound. google.comup.ac.za This process involves the thermal decomposition of larger molecules to yield the desired smaller olefin.

Good yields of 1,1,1,2,3,4,4,4-octafluoro-2-butene can be achieved by pyrolyzing precursors such as 1-chloro-1,2,2,2-tetrafluoroethane (R-124) or 1,1,2,2,2-pentafluoroethane (R-125). google.com The pyrolysis of hexafluoropropylene (HFP) at 600°C under vacuum also results in the formation of this compound. up.ac.za Similarly, the thermolysis of tetrafluoroethylene at temperatures around 600°C can produce hexafluoropropylene, which at slightly more forcing conditions, can be converted to this compound. researchgate.net

| Precursor Compound | Temperature Range (°C) | Primary Product | Reference |

| 1-chloro-1,2,2,2-tetrafluoroethane | 725-750 | 1,1,1,2,3,4,4,4-octafluoro-2-butene | google.com |

| 1,1,2,2,2-pentafluoroethane | Not specified | 1,1,1,2,3,4,4,4-octafluoro-2-butene | google.com |

| Hexafluoropropylene | 600 | 1,1,1,2,3,4,4,4-octafluoro-2-butene | up.ac.za |

| Tetrafluoroethylene | >600 | This compound (via HFP) | researchgate.net |

Higher Perfluoro-olefin Pyrolysis for this compound Production

The synthesis of this compound can be achieved through the thermal decomposition, or pyrolysis, of other perfluoro-olefins. A notable example is the pyrolysis of hexafluoropropylene. When subjected to high temperatures, typically around 600°C or slightly higher, hexafluoropropylene can undergo a chain-elongation process to form larger perfluorinated olefins, including this compound and its isomer, octafluoroisobutylene. researchgate.net This contrasts with the typical cracking behavior of non-fluorinated olefins. researchgate.net The underlying mechanisms for the synthesis of higher perfluoro-olefins from lower molecular weight species via pyrolysis have been a subject of study, establishing a theoretical basis for these transformations. lookchem.com

The process generally involves the formation of reactive intermediates like difluorocarbene (:CF2) from the initial perfluoro-olefin. These carbenes can then react with other olefin molecules present in the reaction mixture. For instance, the thermolysis of tetrafluoroethylene is known to produce hexafluoropropylene, which can then be further converted to C4 products like this compound at more forcing conditions. researchgate.net

Generation from Polytetrafluoroethylene Thermal Decomposition

This compound is a known byproduct of the thermal decomposition of polytetrafluoroethylene (PTFE). up.ac.zaresearchgate.net When PTFE is heated to temperatures between 600°C and 800°C, it degrades and releases a variety of gaseous fluorinated compounds. researchgate.net The primary decomposition product is the monomer tetrafluoroethylene (TFE), but secondary reactions lead to the formation of higher olefins. researchgate.net

The mechanism of PTFE degradation involves initial chain scission, which produces difluorocarbene (:CF2) units. These highly reactive species undergo recombination and other radical-intermediated reactions to generate the range of products observed during pyrolysis. up.ac.za The distribution of these products, including this compound, is highly dependent on reaction parameters such as temperature and pressure. up.ac.zaup.ac.za Studies have shown that at atmospheric pressure and a temperature of 600°C, the pyrolysis gas can contain a significant fraction of octafluorocyclobutane (B90634), alongside hexafluoropropylene (HFP) and tetrafluoroethylene (TFE). up.ac.zaup.ac.za At higher temperatures (around 800°C), the formation of octafluorobutenes occurs. researchgate.net

Below is a data table summarizing the distribution of major products from PTFE pyrolysis under specific conditions, illustrating the influence of temperature.

Table 1: Product Distribution from PTFE Pyrolysis at Atmospheric Pressure

| Temperature (°C) | Tetrafluoroethylene (TFE) | Hexafluoropropylene (HFP) | Octafluorocyclobutane (OFCB) | Octafluoroisobutene (OFIB) | Reference(s) |

|---|

Olefin Metathesis Approaches in Fluorocarbon Chemistry

Olefin metathesis has become a cornerstone of modern synthetic chemistry, providing powerful pathways for the formation of carbon-carbon double bonds. academie-sciences.frresearchgate.net The development of well-defined ruthenium and molybdenum-based catalysts has significantly expanded the scope of this reaction, demonstrating high functional group tolerance and enabling its application in complex molecular synthesis. researchgate.netresearchgate.net In the field of organofluorine chemistry, metathesis offers a strategic approach to producing fluorinated olefins, which are valuable building blocks for materials science and bioactive compounds. academie-sciences.frresearchgate.net

Cross-Metathesis with Fluorinated Propenes and Butenes

Cross-metathesis is a powerful variant of the reaction that involves the exchange of substituents between two different olefin molecules. This technique has been successfully applied to the synthesis of various perfluoroalkylated compounds. researchgate.net For instance, the cross-metathesis between terminal alkenes and perfluoroalkyl-substituted propenes, catalyzed by second-generation Hoveyda-Grubbs catalysts, proceeds with high efficiency under mild conditions. researchgate.net

Similarly, the cross-metathesis of commodity olefins like 2-butene (B3427860) with functionalized alkenes is a well-established industrial and laboratory process. researchgate.netnih.govresearchgate.net This reaction is catalyzed effectively by second-generation ruthenium catalysts, which can achieve high conversion and productive turnovers. researchgate.netresearchgate.net The combination of these principles suggests a viable route for synthesizing this compound through the cross-metathesis of smaller fluorinated olefins, such as hexafluoropropene (B89477), or by reacting a suitable fluorinated precursor with a simple butene. The reaction would proceed by scrambling the alkylidene fragments of the two starting olefins to form new products, driven by the formation of volatile byproducts like ethylene. While specific literature detailing the synthesis of this compound via this exact route is not prominent, the underlying principles of olefin metathesis with fluorinated substrates are well-supported. researchgate.netresearchgate.net

Application of Metal-Carbene Complex Catalysts

The success of olefin metathesis, particularly with challenging or functionalized substrates like fluoro-olefins, is heavily reliant on the design of the metal-carbene catalyst. researchgate.net Ruthenium-based complexes, often called Grubbs or Hoveyda-Grubbs catalysts, are the most widely used due to their stability and broad functional group tolerance. researchgate.netmsu.edu

The key mechanistic step involves a [2+2] cycloaddition between the metal-carbene and the substrate olefin to form a metallacyclobutane intermediate. msu.edu The fragmentation of this intermediate can either regenerate the starting materials or produce a new olefin and a new metal-carbene, thus propagating the catalytic cycle. msu.edu

A significant advancement in catalyst design was the replacement of phosphine (B1218219) ligands with N-heterocyclic carbenes (NHCs). mdpi.com These NHC ligands, such as 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr), are strong sigma-donors that enhance catalyst activity and stability. mdpi.comorganic-chemistry.org The steric and electronic properties of the NHC ligand can be finely tuned to optimize catalyst performance for specific applications. researchgate.netmdpi.com Furthermore, the introduction of fluorine atoms into the catalyst's ligands or the use of fluorinated solvents has been shown to be beneficial in many cases, sometimes leading to increased reaction rates. researchgate.netresearchgate.netorganic-chemistry.org

Table 2: Key Metal-Carbene Catalyst Generations for Olefin Metathesis

| Catalyst Generation | General Description | Key Ligand(s) | Common Application(s) | Reference(s) |

|---|---|---|---|---|

| First Generation Grubbs | Ruthenium complex with two phosphine ligands. | Tricyclohexylphosphine (PCy₃) | General purpose, ring-closing metathesis (RCM). | msu.edu |

| Second Generation Grubbs | One phosphine ligand is replaced by an N-Heterocyclic Carbene (NHC). | PCy₃, Saturated NHC (e.g., SIMes, SIPr) | Higher activity, broader substrate scope, cross-metathesis. | researchgate.netmdpi.com |

| Hoveyda-Grubbs Catalysts | Features a chelating isopropoxystyrene ether ligand for enhanced stability and recovery. | Unsaturated or Saturated NHCs, Chelating Ether | High stability, used for challenging RCM and cross-metathesis reactions. | researchgate.netresearchgate.net |

Mechanistic Investigations of Octafluoro 2 Butene Reactivity

Unimolecular Dissociation Pathways

The unimolecular dissociation of octafluoro-2-butene (B72158) has been extensively studied using infrared multiphoton dissociation (IRMPD), a technique that allows for the investigation of decomposition pathways in a collisionless environment. These studies have revealed multiple competing reaction channels.

Infrared Multiphoton Dissociation (IRMPD) Analysis

Photofragment translational spectroscopy has been a key technique in analyzing the IRMPD of this compound. These experiments have identified three primary dissociation pathways.

One of the observed dissociation channels involves the cleavage of a carbon-carbon single bond. This reaction leads to the formation of a trifluoromethyl radical (CF₃) and a perfluoropropenyl radical (C₃F₅). This pathway is a common feature in the dissociation of perfluorinated alkenes.

Two other significant dissociation pathways observed in the IRMPD of this compound are the elimination of a difluorocarbene radical (CF₂) and the formation of two tetrafluoroethylene (B6358150) (C₂F₄) molecules. The CF₂ elimination results in the formation of hexafluoropropene (B89477) (C₃F₆). The channel producing two C₂F₄ molecules suggests a more complex rearrangement prior to dissociation.

The reactions leading to CF₂ elimination and the formation of two C₂F₄ molecules are believed to proceed through a common diradical intermediate. For this compound, the formation of this intermediate is thought to necessitate a 1,2-fluorine migration. This contrasts with the dissociation of its isomer, octafluoro-1-butene, where similar products are formed via a diradical intermediate without the need for such a migration.

CF2 Elimination and C2F4 Formation Processes

Branching Fractions and Laser Fluence Dependencies in Dissociation

The branching fractions of the three primary dissociation channels in this compound show a dependence on the laser fluence. At a laser fluence of 30 J/cm², all three channels—C-C bond cleavage, CF₂ elimination, and C₂F₄ formation—occur with roughly equal probability. However, at a lower fluence of 7 J/cm², no significant signal from any of the dissociation channels is observed, indicating a fluence threshold for the dissociation process. This is in contrast to octafluoro-1-butene, where C-C bond cleavage is the predominant channel at moderate fluences and is the only channel observed at lower fluences. The uncertainties in these branching fractions are estimated to be around 30% of the reported values due to challenges in assigning parent ion fragmentation in the mass spectra.

| Dissociation Channel | Products | Branching Fraction at 30 J/cm² |

| C-C Single Bond Cleavage | CF₃ + C₃F₅ | ~ 1/3 |

| CF₂ Elimination | CF₂ + C₃F₆ | ~ 1/3 |

| C₂F₄ Formation | 2 C₂F₄ | ~ 1/3 |

Thermal Decomposition Kinetics and Product Formation

The thermal decomposition of this compound has been investigated through adiabatic compression studies and theoretical calculations using density functional theory (DFT). These studies provide insights into the kinetics and the products formed under thermal stress.

Adiabatic compression experiments have determined the activation energies for two primary decomposition reactions of this compound. The decomposition to form two molecules of tetrafluoroethylene was found to have an activation energy of 100 ± 9 kcal/mol. A second decomposition pathway, yielding hexafluoropropene and a difluorocarbene radical, was determined to have a lower activation energy of 91 ± 1 kcal/mol.

Theoretical DFT studies have further explored the thermal decomposition and fire-extinguishing mechanisms of this compound. These calculations have determined the rate constants for various decomposition pathways and the subsequent reactions of the decomposition products. The primary decomposition products identified in these studies are consistent with the experimental findings.

| Decomposition Reaction | Products | Activation Energy (kcal/mol) |

| C₄F₈ → 2 C₂F₄ | Tetrafluoroethylene | 100 ± 9 |

| C₄F₈ → C₃F₆ + CF₂ | Hexafluoropropene + Difluorocarbene | 91 ± 1 |

The thermal decomposition of this compound primarily yields halogenated alkanes which are effective at reacting with chain-propagating radicals in combustion processes. This has led to investigations of this compound as a potential fire-extinguishing agent.

Comprehensive Analysis of Decomposition Products

The thermal and energetic decomposition of this compound results in the cleavage of its carbon-carbon bonds, yielding a variety of smaller fluorinated compounds. Under conditions of thermal stress, such as in fire suppression scenarios, the compound breaks down into halogenated alkanes, including trifluoromethane (B1200692) (CF3H) and carbon tetrafluoride (CF4). researchgate.net Analysis of decomposition products has also identified the formation of carbon oxides and hydrogen fluoride (B91410) (HF), which is a common acid gas resulting from the breakdown of fluorinated compounds. windows.netnist.gov Notably, tests for decomposition byproducts did not detect the highly toxic perfluoroisobutene. nist.gov

More detailed mechanistic studies, such as those using infrared multiphoton dissociation, have identified three primary decomposition pathways for this compound:

Cleavage of a C-C single bond.

Elimination of difluorocarbene (CF2).

Formation of two tetrafluoroethylene (C2F4) molecules. core.ac.uk

At elevated temperatures (above 432 K), the decomposition of perfluorobutene-2 epoxide, a related oxygenated derivative, generates trifluoroacetyl fluoride (CF3C(O)F) and trifluoromethyl-fluorocarbene (CF3CF) biradicals. researchgate.net A summary of key decomposition products observed under various conditions is presented in the table below.

| Condition | Decomposition Products | Source(s) |

| Thermal Decomposition | Trifluoromethane (CF3H), Carbon Tetrafluoride (CF4), Halogenated Alkanes | researchgate.net |

| Fire/Thermal Stress | Carbon Oxides, Hydrogen Fluoride (HF) | windows.netnist.gov |

| Infrared Multiphoton Dissociation | Tetrafluoroethylene (C2F4), Difluorocarbene (CF2) | core.ac.uk |

| Decomposition of Perfluorobutene-2 Epoxide (>432 K) | Trifluoroacetyl fluoride (CF3C(O)F), Trifluoromethyl-fluorocarbene (CF3CF) | researchgate.net |

Reaction Rate Constant Determination for Thermal Pathways

The kinetics of the thermal reactions of this compound have been investigated, focusing on both isomerization between its cis and trans forms and its unimolecular decomposition. The activation energy for the thermal decomposition of this compound into two molecules of tetrafluoroethylene (C2F4) has been determined. core.ac.uk

C₄F₈ → 2C₂F₄

This pathway has a reported activation energy of 100 ± 9 kcal/mol. core.ac.uk

Additionally, the thermal isomerization from the trans to the cis isomer has been studied, revealing an activation energy significantly lower than that of its decomposition. acs.orgacs.org This indicates that isomerization can occur at temperatures below those required for significant decomposition. The rate constant for the thermal dissociation of the related isomer, octafluorocyclobutane (B90634) (c-C4F8), into two C2F4 molecules has also been characterized over a wide temperature range (630–1330 K). rsc.org

| Reaction | Parameter | Value | Temperature Range (K) | Source(s) |

| trans-Octafluoro-2-butene → cis-Octafluoro-2-butene | Activation Energy (Ea) | 56.5 ± 1.9 kcal/mol | Not Specified | acs.orgacs.org |

| This compound → 2 C₂F₄ | Activation Energy (Ea) | 100 ± 9 kcal/mol | Not Specified | core.ac.uk |

| cis-2-Butene → trans-2-Butene | Rate Constant (k) | 10¹³⁹⁵±⁰²³e⁻⁶³²⁴⁵⁽±⁸¹⁵⁾/ᴿᵀ s⁻¹ | 750 - 875 | acs.org |

| trans-2-Butene → cis-2-Butene | Rate Constant (k) | 10¹⁴³²±⁰²⁸e⁻⁶⁴⁹⁹³⁽±¹¹³²⁾/ᴿᵀ s⁻¹ | 750 - 875 | acs.org |

| Octafluorocyclobutane → 2 C₂F₄ | Rate Constant (k₁) | 10¹⁵⁹⁷e⁻³¹⁰⁵ ᵏᴶ ᵐᵒˡ⁻¹/ᴿᵀ s⁻¹ | 630 - 1330 | rsc.org |

Gas-Phase Reactions and Radical Interactions

Reactivity with Hydroxyl Radicals in Combustion Environments

The reaction of this compound with hydroxyl (OH) radicals is a critical pathway for its atmospheric and combustion chemistry. nist.gov The presence of the carbon-carbon double bond makes it susceptible to attack by OH radicals, leading to short atmospheric lifetimes. nist.gov The rate constant for this reaction has been measured over various temperatures, showing only a slight temperature dependence. nist.govnist.gov

Studies have determined the rate constants for the individual cis and trans isomers of this compound as well as for their mixture. nist.gov At a temperature of 298 K, the rate constant for the reaction with a mixture of isomers was measured to be (5.11 ± 0.3) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. nist.gov The individual isomers exhibit slightly different reactivities. nist.gov These kinetic parameters are essential for modeling the behavior of this compound in combustion environments, where interactions with radicals like OH are predominant. researchgate.net

| Reactant | Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Source(s) |

| This compound (Isomer Mixture) | 298 | (5.11 ± 0.3) x 10⁻¹³ | nist.gov |

| This compound (Isomer Mixture) | 230 - 370 | Varies, slight negative temperature dependence | nist.gov |

| trans-Octafluoro-2-butene | 230 - 370 | Varies, slight negative temperature dependence | nist.gov |

| cis-Octafluoro-2-butene | 230 - 370 | Varies, slight negative temperature dependence | nist.gov |

Role of Biradicaloids in Carbene Recombination

Biradicaloid intermediates play a significant role in the thermal reactions of fluoroalkenes. sibran.ru In the pyrolysis of tetrafluoroethylene, a singlet 1,2-biradicaloid (C˙F₂−C˙F₂) is a key intermediate that precedes the formation of difluorocarbene (:CF₂). sibran.ruresearchgate.net The construction of the octafluorocyclobutane ring system from tetrafluoroethylene also proceeds through the formation of a 1,4-biradical. sibran.ru

Direct evidence for the role of biradicals in the chemistry of this compound comes from the study of its epoxide derivative. researchgate.net The thermal decomposition of perfluorobutene-2 epoxide at temperatures above 432 K yields CF₃CF biradicals. researchgate.net These biradicals subsequently undergo self-recombination, reforming the parent this compound molecule. researchgate.net This demonstrates a clear pathway where biradical recombination leads directly to the formation of this compound. Theoretical calculations have further supported the role of singlet diradical intermediates in the cycloaddition reactions of related fluorinated systems. researchgate.net

Incompatibility and Reactivity Profile in Chemical Systems

Interactions with Oxidizing and Reducing Agents

This compound is generally stable but can exhibit reactivity with certain classes of chemicals. It is considered potentially incompatible with strong oxidizing agents and strong reducing agents. chemicalbook.comechemi.comnoaa.govnih.govchemicalbook.com Its reactivity profile also indicates potential incompatibility with finely divided metals, alkali metals, strong bases, amines, nitrides, and azo/diazo compounds. windows.netchemicalbook.comnoaa.gov

A specific, well-documented interaction with an oxidizing agent is the thermal gas-phase reaction between this compound and nitrogen dioxide (NO₂). researchgate.net In the temperature range of 418.5–470.0 K, this reaction proceeds to form perfluorobutene-2 epoxide and nitric oxide (NO). researchgate.net At temperatures below 432 K, the epoxide is the stable product, with yields greater than 90% based on the consumption of this compound. researchgate.net This reaction provides a clear example of the reactivity of the double bond in this compound towards an oxidizing species.

Advanced Spectroscopic Characterization of Octafluoro 2 Butene and Intermediates

Photofragment Translational Spectroscopy for Dissociation Dynamics

Photofragment translational spectroscopy is a powerful technique for investigating the dynamics of molecular dissociation. In the study of octafluoro-2-butene (B72158), this method has been employed to examine its infrared multiphoton dissociation (IRMPD). core.ac.ukresearchgate.net When subjected to intense infrared laser radiation, this compound molecules absorb multiple photons, leading to a highly vibrationally excited state that subsequently decomposes. core.ac.uk

Research has shown that the dissociation of this compound proceeds through three primary reaction pathways with roughly equal probability at a laser fluence of 30 J/cm². core.ac.ukresearchgate.netaip.org These pathways are:

C-C single bond cleavage: This results in the formation of CF₃ and C₃F₅ radicals. core.ac.ukresearchgate.net

CF₂ elimination: This reaction proceeds via a diradical intermediate. core.ac.ukresearchgate.net

Formation of two C₂F₄ fragments: This pathway also involves a diradical intermediate. core.ac.ukresearchgate.net

Interestingly, the reactions involving the loss of CF₂ and the formation of C₂F₄ are believed to proceed through the same diradical intermediate as in the dissociation of its isomer, octafluoro-1-butene, which requires a 1,2-fluorine migration. core.ac.ukresearchgate.netaip.org However, the branching fractions of these pathways differ significantly between the two isomers. core.ac.ukresearchgate.net In contrast to this compound, the dissociation of octafluoro-1-butene at moderate laser fluences is dominated by the C-C single bond cleavage, which is attributed to the formation of the resonance-stabilized perfluoroallyl radical. core.ac.ukresearchgate.net At lower laser fluences (7 J/cm²), no dissociation signal is observed for this compound, while octafluoro-1-butene still shows evidence of C-C bond cleavage. core.ac.uk

Table 1: Dissociation Pathways of this compound via IRMPD

| Dissociation Channel | Products | Intermediate | Branching Fraction (at 30 J/cm²) |

| C-C Single Bond Cleavage | CF₃ + C₃F₅ | - | ~33% |

| CF₂ Elimination | CF₂ + other fragments | Diradical | ~33% |

| C₂F₄ Formation | 2 C₂F₄ | Diradical | ~33% |

Mass Spectrometry for Molecular Identification and Byproduct Analysis

Mass spectrometry is an indispensable tool for the identification of this compound and the analysis of its byproducts, particularly in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC/MS) Techniques

Gas chromatography-mass spectrometry (GC/MS) is frequently used for the qualitative and quantitative analysis of this compound and its decomposition products. aip.orgaip.org In a typical setup, a gas chromatograph separates the components of a mixture, which are then introduced into a mass spectrometer for detection and identification. aip.org For instance, in studies of the decomposition of (CF₃)₂CFCN, this compound was identified as a byproduct using a GC system coupled with a mass spectrometer operating in electron ionization (EI) mode at 70 eV. aip.orgaip.org The identification is achieved by comparing the retention time and the mass spectrum of the analyte with those of a known standard or with data from spectral libraries like the National Institute of Standards and Technology (NIST) library. aip.orgaip.org

Analysis of Molecular Ion and Fragmentation Patterns

The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions. libretexts.orgchemguide.co.uk For this compound (C₄F₈), the molecular ion peak (M⁺) is observed at m/z 200. aip.orgnih.gov Upon electron ionization, the molecular ion becomes energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.orgchemguide.co.uk

In the mass spectrum of this compound, the most prominent peaks correspond to specific fragment ions. The base peak, which is the most abundant ion, is observed at m/z 131, corresponding to the C₃F₅⁺ ion. aip.orgnih.gov Other significant peaks include m/z 181 (C₄F₇⁺) and m/z 69 (CF₃⁺). aip.orgnih.gov The analysis of these fragmentation patterns is crucial for the unambiguous identification of this compound, especially when distinguishing it from its isomers. aip.orgaip.org

Table 2: Key Mass Spectral Data for this compound

| m/z | Ion | Relative Abundance |

| 200 | [C₄F₈]⁺ (Molecular Ion) | Present |

| 181 | [C₄F₇]⁺ | Second Highest Peak |

| 131 | [C₃F₅]⁺ | Top Peak (Base Peak) |

| 69 | [CF₃]⁺ | Third Highest Peak |

In Situ Spectroscopic Studies of Reaction Intermediates

In situ spectroscopic techniques are vital for observing and characterizing transient species and reaction intermediates directly under reaction conditions. opticsjournal.netrsc.org While specific in situ studies focused solely on this compound are not extensively detailed in the provided search results, the principles of these techniques are broadly applicable. For example, in situ Fourier transform infrared (FTIR) spectroscopy can be used to monitor the evolution of reactants, intermediates, and products in real-time. rsc.org In the context of fluorocarbon chemistry, such techniques could be used to study the formation of the proposed diradical intermediates during the dissociation of this compound. core.ac.uk The application of in situ methods provides dynamic information that is often inaccessible through conventional post-reaction analysis. opticsjournal.net

Computational Spectroscopic Correlations and Predictions

Computational chemistry plays a crucial role in complementing experimental spectroscopic data. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate and predict the geometries, vibrational frequencies, and energies of molecules and their fragments. aip.orgresearchgate.net These theoretical calculations can aid in the interpretation of experimental spectra and provide insights into reaction mechanisms. For instance, DFT calculations have been used to study the decomposition mechanisms of related fluorinated compounds, helping to identify thermodynamically favorable dissociation pathways. aip.orgresearchgate.net In the case of this compound, computational studies could be employed to model its dissociation pathways, calculate the energies of the diradical intermediates, and predict the vibrational frequencies of these transient species, which could then be targeted in experimental in situ studies.

Computational Chemistry and Theoretical Studies on Octafluoro 2 Butene

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic structure of octafluoro-2-butene (B72158). These investigations reveal the distribution of electrons within the molecule, which governs its chemical properties and reactivity.

Researchers have employed various quantum chemical techniques to study fluorinated butenes. For instance, studies on related fluorinated compounds often involve calculations of molecular bond energies to understand their stability and decomposition pathways. aip.org The electronic structure of this compound is distinct from its non-fluorinated counterpart, 1,3-butadiene, making direct comparisons of their structures less meaningful. 182.160.97

The arrangement of fluorine atoms in this compound gives it unique properties. researchgate.net Theoretical studies have highlighted that this specific atomic arrangement makes it a potential replacement for Halons. researchgate.netresearchgate.net

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the mechanisms of chemical reactions involving this compound. mdpi.com It provides a balance between accuracy and computational cost, making it suitable for studying complex reaction pathways.

DFT has been instrumental in studying the thermal decomposition of this compound. researchgate.netresearchgate.net These calculations help in identifying the most likely decomposition pathways and the products formed at high temperatures. For example, DFT studies have shown that the thermal decomposition of this compound produces a significant number of fire-extinguishing groups, suggesting its potential as a fire suppressant. researchgate.netresearchgate.net The rate constants for these decomposition reactions have also been calculated, providing quantitative data on the reaction kinetics. researchgate.netresearchgate.net

In the context of its use in gas-insulated equipment, the decomposition of related fluorinated compounds under electrical discharge has been analyzed using DFT. aip.orgresearchgate.netaip.org These studies identify various by-products, and the calculations help elucidate the formation mechanisms of these species. aip.orgaip.org For instance, in studies of similar molecules, the C-CF3 bond fission is often identified as a thermodynamically favorable decomposition channel. aip.org

Table 1: Example of Calculated Bond Energies for a Related Fluoronitrile Compound using various DFT methods. This table illustrates the types of data generated in DFT studies, though specific values for this compound were not available in the search results.

| Bond | M06-2X/def2-QZVP (kcal/mol) | B2PLYP-D3/def2-QZVP (kcal/mol) | ωB97XD/aug-cc-pVTZ (kcal/mol) | CCSD(T)/cc-pVTZ (kcal/mol) |

|---|---|---|---|---|

| C-CF3 | 94.7 |

Data sourced from a study on (CF3)2CFCN. aip.org

A key aspect of computational chemistry is the optimization of molecular geometries to find the most stable structures (minima on the potential energy surface) and transition states. huntresearchgroup.org.uk The potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecule as a function of its geometry. researchgate.net

For this compound, geometrical optimizations are performed to determine the precise bond lengths and angles of its isomers (cis and trans). The potential energy surface connects these stable geometries via transition states, which represent the energy barriers for isomerization or reaction. researchgate.net The process involves starting with an initial guess for the geometry and iteratively solving the Schrödinger equation to find the lowest energy arrangement. huntresearchgroup.org.uk Contour maps of potential energy surfaces can be generated to visualize the energy landscape as a function of specific dihedral angles, revealing the most stable conformations. researchgate.net

Thermal Decomposition and Reaction Path Calculations

Ab Initio Calculations for Molecular Descriptors and Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods are used to compute various molecular descriptors and properties of this compound.

Properties such as molecular weight, polarizability, and heat of formation can be calculated. For example, the computed molecular weight of 1,1,1,2,3,4,4,4-octafluoro-2-butene is 200.03 g/mol . nih.gov These calculations provide fundamental data that can be used to predict the behavior of the compound in different environments. Ab initio methods, such as the G3B3 method, have been used to compute stationary points on the potential energy surface for reactions involving fluorinated species. researchgate.net

Table 2: Computed Molecular Properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C4F8 |

| Molecular Weight | 200.03 g/mol |

| IUPAC Name | 1,1,1,2,3,4,4,4-octafluorobut-2-ene |

Data sourced from PubChem. nih.gov

Advanced Computational Methods in Photodynamics and Reactivity Prediction

Advanced computational methods are being developed and applied to study the photodynamics and predict the reactivity of molecules like this compound. Machine learning (ML) techniques are increasingly being integrated with quantum mechanics to accelerate these simulations. aip.orgnsf.govresearchgate.net

ML-accelerated photodynamics simulations have been used to investigate the cis-trans isomerization of hexafluoro-2-butene, a related compound. aip.orgnsf.gov These simulations can track the motion of atoms on excited-state potential energy surfaces after the absorption of light, providing insights into photochemical reaction mechanisms. aip.orgnsf.govresearchgate.net Neural network potentials, trained on high-fidelity quantum mechanical data, can significantly speed up these calculations, allowing for the simulation of longer timescales and a larger number of trajectories. aip.orgnsf.gov These methods have been used to predict reaction outcomes, such as the final ratio of isomers after photoexcitation, with results that are in good agreement with reference quantum mechanical calculations. aip.orgnsf.gov

Polymerization Science and Fluoropolymer Applications of Octafluoro 2 Butene

Octafluoro-2-butene (B72158) as a Monomer in Fluoropolymer Synthesis

This compound (CF₃CF=CFCF₃) is a perfluorinated alkene that can serve as a monomer in the production of fluoropolymers. google.com These polymers are noted for their high chemical resistance and thermal stability. researchgate.net While fluoromonomers like tetrafluoroethylene (B6358150) (TFE) and hexafluoropropylene (HFP) are the foundation for major commercial fluoropolymers such as PTFE and FEP, other fluoro-olefins are explored for creating specialty polymers. rsc.org

The polymerization of fluoro-olefins can be challenging. For instance, HFP does not readily homopolymerize but is an excellent comonomer. rsc.org this compound is notably produced when HFP decomposes under vacuum at approximately 600°C. Due to its existence as a Z- (cis) and E- (trans) geometric isomer, its storage and handling require careful control to prevent unwanted isomerization or decomposition reactions, which can be accelerated by impurities or elevated temperatures. google.comepo.org Patents related to the storage of fluoro-2-butenes note that polymerization can be an undesirable reaction that needs to be suppressed to maintain purity, highlighting the compound's reactivity under certain conditions. google.comepo.org

The table below provides context by comparing the properties of this compound with other common fluorinated monomers.

| Property | This compound | Tetrafluoroethylene (TFE) | Hexafluoropropylene (HFP) | Vinylidene Fluoride (B91410) (VDF) |

| Molecular Formula | C₄F₈ | C₂F₄ | C₃F₆ | C₂H₂F₂ |

| Molecular Weight ( g/mol ) | 200.03 | 100.02 | 150.02 | 64.03 |

| Boiling Point (°C) | 1.2 | -76.3 | -29.4 | -83 |

| Primary Use in Polymerization | Specialty comonomer | Homopolymers and copolymers (e.g., PTFE, FEP, ETFE) | Comonomer (e.g., FEP, fluoroelastomers) | Homopolymers and copolymers (e.g., PVDF) |

Data sourced from various chemical and polymer science literature. rsc.orgresearchgate.net

Engineering Fluoropolymer Properties via this compound Incorporation

The incorporation of fluorinated monomers into a polymer backbone is a key strategy for engineering materials with specific high-performance characteristics. The substitution of hydrogen with fluorine results in polymers with exceptional properties stemming from the high energy of the carbon-fluorine bond (~490 kJ mol⁻¹). rsc.org While specific research detailing the copolymerization of this compound and the resulting material properties is limited, the general effects of incorporating perfluorinated segments are well-documented.

Adding fluorinated monomers can significantly enhance the following properties:

Thermal Stability : The strength of the C-F bond imparts high resistance to thermal degradation.

Chemical Resistance : Fluorinated segments create a chemically inert polymer backbone, resistant to a wide range of solvents and corrosive agents.

Low Surface Energy : Fluorine-rich surfaces exhibit very low surface energy, leading to high hydrophobicity and oleophobicity (water and oil repellency).

Biocompatibility : The inertness of fluoropolymers makes them suitable for many biomedical applications.

| Property Enhanced by Fluorine Incorporation | Description | Typical Application Benefit |

| Hydrophobicity & Oleophobicity | Low surface energy repels water and oils. | Non-stick coatings, stain-resistant textiles, waterproof membranes. mdpi.com |

| Thermal Stability | High C-F bond energy allows polymers to withstand high service temperatures. | High-temperature wire insulation, seals, and gaskets for aerospace and automotive use. pageplace.de |

| Chemical Inertness | Resistance to attack by acids, bases, solvents, and oxidizing agents. | Linings for chemical processing equipment, high-purity fluid handling in semiconductor manufacturing. researchgate.netpageplace.de |

| Biocompatibility | Low reactivity with biological tissues and fluids. | Medical implants, catheters, and other devices. mdpi.com |

Advanced Material Science and Engineering Applications

Octafluoro-2-butene (B72158) in Next-Generation Fire Suppression Systems

This compound (CF₃CF=CFCF₃) has emerged as a compound of interest in the search for advanced fire suppression agents to replace environmentally damaging halons. canada.caresearchgate.net Its unique molecular structure, featuring a specific arrangement of fluorine atoms, gives it a significant potential as a Halon substitute. researchgate.net Research, including bench-scale extinguishment tests, has identified it as a promising candidate, leading to further investigation into its fire-extinguishing mechanisms and performance. canada.cadtic.mil

The fire-extinguishing capability of this compound is rooted in its chemical and physical actions within a flame. Theoretical studies using density functional theory (DFT) have shown that its primary mechanism is chemical, involving the interruption of combustion chain reactions. researchgate.netresearchgate.net The molecule is effective at capturing key combustion radicals, such as H• and OH•. researchgate.netacs.org The energy barriers, reaction paths, and rate constants of this compound and its decomposition products with these radicals have been studied to analyze its extinguishing process. researchgate.netresearchgate.net Calculations indicate that the compound produces a large number of fire-extinguishing groups with fast reaction rates for the main suppression pathways, and importantly, no new combustion radicals are generated during this process. researchgate.net

Thermal Decomposition Products of this compound in Fire Suppression

| Decomposition Product | Chemical Formula | Role in Fire Suppression | Reference |

|---|---|---|---|

| Trifluoromethane (B1200692) | CF₃H | Recycled to consume chain free radicals. | researchgate.netresearchgate.net |

| Carbon Tetrafluoride | CF₄ | Recycled to consume chain free radicals. | researchgate.netresearchgate.net |

| Carbon Oxides | CO, CO₂ | General thermal decomposition products. | windows.netsynquestlabs.com |

| Hydrogen Fluoride (B91410) | HF | General thermal decomposition product. | windows.netsynquestlabs.com |

A key element of this compound's effectiveness is its ability to generate reactive halogenated species that actively scavenge radicals. researchgate.net The thermal decomposition of this compound primarily yields halogenated alkanes that are highly effective at reacting with the chain-carrying radicals (H• and OH•) that propagate combustion. researchgate.netresearchgate.net This chemical inhibition is a significant mechanism of fire suppression. Furthermore, research has explored blending this compound with other agents, such as 1-bromopropane (B46711), to enhance performance. canada.caserdp-estcp.mil A Quantitative Structural Property Relationship (QSPR) computer model identified blends of this compound and 1-bromopropane as efficient fire suppression agents with low environmental impact. serdp-estcp.mil These blends exhibit a synergistic effect, where the combined chemical and physical actions lead to more effective and rapid flame extinguishment. canada.caghgprotocol.org

Thermal Decomposition Behavior in Flame Suppression

Applications in Advanced Chemical Synthesis as an Intermediate

This compound (C4F8) is a fluorinated alkene that serves as a valuable intermediate in advanced chemical synthesis. lookchem.com Its unique chemical properties, derived from the presence of fluorine atoms, make it a versatile building block for the creation of more complex fluorinated molecules. lookchem.comnih.govepo.org The high electronegativity of fluorine atoms significantly influences the reactivity of the carbon-carbon double bond, enabling a variety of addition and substitution reactions. This reactivity allows for the introduction of perfluorinated moieties into organic molecules, thereby imparting desirable properties such as enhanced thermal stability, chemical resistance, and specific biological activities.

In the realm of materials science, this compound is a precursor in the synthesis of various fluoropolymers. These polymers are known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy, which makes them suitable for applications such as non-stick coatings and insulating materials. lookchem.com The polymerization of this compound, or its copolymerization with other monomers, leads to the formation of macromolecules with tailored properties for specific industrial uses.

Utilization in the Electronics Industry

The electronics industry relies heavily on precision manufacturing processes, and this compound plays a significant role in several of these critical steps. guidechem.com Its gaseous nature and specific chemical reactivity under plasma conditions make it an essential component in the fabrication of microelectronic devices. guidechem.comsemiconductors.org

Role in Plasma Etching and Wafer Cleaning Processes

This compound is widely used as an etching gas in the plasma etching of silicon-containing films, a fundamental process in the manufacturing of semiconductors. google.comgoogle.com In plasma environments, C4F8 decomposes into various reactive species, including fluorine atoms and fluorocarbon radicals (CFx). mdpi.com These species interact with the substrate surface, typically silicon dioxide (SiO2) or silicon nitride (Si3N4), to remove material in a highly controlled manner. skku.ac.kr

A key aspect of using this compound in plasma etching is its polymerizing nature. mdpi.comskku.ac.kr The CFx radicals can deposit a thin fluorocarbon polymer film on the surfaces being etched. This polymer layer serves as a protective barrier on the sidewalls of the etched features, preventing lateral etching and ensuring the creation of anisotropic, vertical profiles. nist.gov This is particularly crucial for fabricating high-aspect-ratio structures like through-silicon vias (TSVs). illinois.edu The balance between etching by fluorine atoms and polymerization by CFx radicals can be precisely controlled by adjusting plasma parameters such as gas composition (often mixed with oxygen or argon), pressure, and power. skku.ac.krnist.gov For instance, adding oxygen can increase the concentration of fluorine atoms, enhancing the etch rate, while also helping to control polymer deposition. mdpi.comskku.ac.kr

Beyond etching, this compound is also employed in wafer cleaning processes. guidechem.comsemiconductors.org The same reactive species generated in the plasma can be used to remove unwanted residues and contaminants from the wafer surface, ensuring the cleanliness required for subsequent fabrication steps. electramet.comgoogle.com

Table 1: Key Parameters in this compound Plasma Etching

| Parameter | Role | Typical Conditions |

| Gas Mixture | Controls etchant and polymerizing species concentrations. skku.ac.krillinois.edu | C4F8/O2/Ar, C4F8/SF6 skku.ac.krnist.govillinois.edu |

| Pressure | Affects plasma density and species transport. skku.ac.kr | 3.3 Pa - 6.7 Pa skku.ac.krnist.gov |

| RF Power | Influences ion energy and plasma density. skku.ac.kr | Varies based on reactor and process |

| Bias Voltage | Controls ion bombardment energy at the substrate. illinois.edu | Varies based on desired anisotropy |

Gas-Insulated Electrical Equipment Studies as SF6 Alternative

Sulfur hexafluoride (SF6) has long been the industry standard for gaseous insulation in high-voltage equipment due to its excellent dielectric properties and chemical stability. intelligent-power-today.com However, SF6 is a potent greenhouse gas, which has prompted a search for more environmentally friendly alternatives. intelligent-power-today.comresearchgate.net this compound is one of the compounds that has been investigated as a potential replacement for SF6. researchgate.net

The dielectric strength of a gas is a measure of its ability to withstand an electric field without breaking down and conducting electricity. For an alternative to SF6, a high dielectric strength is a critical requirement. intelligent-power-today.com Studies have shown that this compound exhibits a high dielectric strength, in some cases reported to be approximately 2.8 times that of air. sciencemadness.org Research into various fluorinated compounds has indicated that the presence of multiple fluorine atoms contributes significantly to a molecule's insulating capabilities. mdpi.comcardiff.ac.uk While pure this compound shows promise, much of the research focuses on its use in gas mixtures, often with gases like carbon dioxide or nitrogen, to optimize both dielectric performance and environmental impact. cigrecolombia.org

Table 2: Relative Dielectric Strength of Selected Gases

| Gas | Relative Dielectric Strength (to N2 or Air) |

| Air | 1 |

| Sulfur Hexafluoride (SF6) | ~2.5 |

| This compound (C4F8) | 2.8 |

| Decafluorobutane (C4F10) | 3.08 |

| Note: Values can vary based on experimental conditions. sciencemadness.org |

The insulating properties of a gas are closely linked to its ability to capture free electrons, a process known as electron attachment. ethz.ch Gases that are effective at electron attachment can quickly remove charge carriers from an electrical discharge, preventing the formation of a conductive plasma channel. sciencemadness.org this compound, being a highly fluorinated molecule, is electronegative and has been shown to have a significant cross-section for electron attachment. ethz.chresearchgate.net

When an electron collides with an this compound molecule, it can be captured, leading to the formation of a negative ion. researchgate.net This process can be dissociative, meaning the molecule fragments upon electron attachment, or non-dissociative. researchgate.net The effectiveness of this process is dependent on the energy of the electron. ethz.ch The ability of this compound and its mixtures to efficiently attach electrons over a range of electron energies is a key factor in its evaluation as an SF6 alternative. ethz.chresearchgate.net

Dielectric Strength Evaluation

Role in Medical Imaging Contrast Agents

In the field of medical diagnostics, contrast agents are substances used to enhance the visibility of internal body structures in imaging procedures like ultrasound and magnetic resonance imaging (MRI). nih.govradiopaedia.org this compound has been identified as a component in the development of ultrasound contrast agents. lookchem.comepo.orgepo.org

These ultrasound contrast agents are typically composed of microbubbles, which are tiny gas-filled spheres with a stabilizing outer shell. nih.gove-ultrasonography.orgnih.gov The gas core is a critical component, as its acoustic properties determine the effectiveness of the contrast agent. When subjected to an ultrasound field, the microbubbles oscillate, reflecting the sound waves and creating a strong signal that enhances the contrast of the ultrasound image. nih.gov

Gases with high molecular weight and low solubility in blood are preferred for the microbubble core, as these properties lead to greater stability and persistence in the bloodstream, allowing for a longer imaging window. nih.gov Perfluorocarbons, including this compound, fit these criteria well. epo.org The use of this compound and other perfluorocarbons allows for the creation of stable microbubbles that can circulate throughout the vascular system, enabling the visualization of blood flow and organ perfusion. nih.gove-ultrasonography.org

Environmental Dynamics and Atmospheric Chemistry of Octafluoro 2 Butene

Atmospheric Fate and Degradation Pathways

The primary atmospheric loss process for octafluoro-2-butene (B72158) is its reaction with hydroxyl (OH) radicals. nist.govnist.gov This reaction is a key determinant of its atmospheric lifetime and is significantly faster than for its saturated counterparts. The presence of the double bond makes the molecule susceptible to attack by OH radicals, initiating a series of degradation reactions. nist.govgoogleapis.com

The degradation of unsaturated fluorinated compounds like this compound is expected to be rapid, which in turn limits their persistence and direct impact as greenhouse gases. nist.gov Studies have investigated the kinetics of the reaction between OH radicals and this compound, including its different stereoisomers (cis- and trans-). nist.gov The reaction with OH radicals leads to the formation of various degradation products. For instance, the atmospheric oxidation of similar fluoroalkenes initiated by OH radicals has been shown to produce compounds like COF2 and other fluorinated carbonyls. osti.gov

The initial step in the atmospheric degradation of this compound is the addition of the OH radical to the carbon-carbon double bond. This creates a fluorinated alkyl radical, which then reacts further with atmospheric oxygen (O2). The subsequent reactions can lead to the cleavage of carbon-carbon bonds and the formation of smaller, oxygenated fluorinated species.

Lifetime Assessment in the Troposphere

The tropospheric lifetime of this compound is relatively short due to its reactivity with OH radicals. nist.govserdp-estcp.mil One study estimated the tropospheric lifetime to be 1.14 years using quantitative structure-property relationship (QSPR) modeling. nist.gov Another source reported an even shorter atmospheric lifetime of approximately 25 days, based on its measured reactivity with hydroxyl radicals. nist.gov This is significantly shorter than saturated perfluorocarbons, which can persist in the atmosphere for thousands of years. researchgate.net The short lifetime of this compound means its global warming potential (GWP) is also expected to be low. serdp-estcp.milnist.gov

The rate constants for the reaction of OH radicals with this compound have been measured in laboratory studies to provide a more precise assessment of its atmospheric lifetime. nist.gov These studies have examined the reaction rates at different temperatures to better simulate atmospheric conditions. nist.govmdpi.com The lifetime (τ) of this compound with respect to its reaction with OH radicals can be calculated using the following equation:

τ = 1 / (kOH * [OH])

Where kOH is the rate constant for the reaction with OH and [OH] is the average concentration of OH radicals in the troposphere.

Below is a data table summarizing the measured rate constants for the reaction of OH radicals with different isomers of this compound at various temperatures.

| Isomer | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Mixture (71.5% trans, 28.5% cis) | 230-370 | Varies with temperature | nist.gov |

| trans-CF3CF=CFCF3 | 230-370 | Varies with temperature | nist.gov |

| cis-CF3CF=CFCF3 | 230-370 | Varies with temperature | nist.gov |

Hydrolytic Stability Considerations in Environmental Media

Information specifically on the hydrolytic stability of this compound is limited in the provided search results. However, some sources indicate that it does not react rapidly with water. echemi.comnoaa.gov Generally, perfluorinated compounds exhibit high chemical stability. While the double bond in this compound introduces a site of reactivity for atmospheric radicals, its susceptibility to hydrolysis in environmental media like water and soil is expected to be low. core.ac.ukchegg.com For comparison, studies on other fluorinated compounds have investigated their hydrolysis under various pH conditions.

Phototransformation Processes on Environmental Surfaces

Direct photolysis of this compound is not expected to be a significant degradation pathway in the lower atmosphere, as it is a gas and does not absorb sunlight in the relevant wavelengths. windows.net However, phototransformation processes on environmental surfaces, such as soil, could potentially contribute to its degradation. Studies on similar fluorinated compounds have explored their phototransformation on soil surfaces, where the presence of minerals and organic matter can influence the degradation process. These studies often involve exposing the compound on a soil surface to a light source that simulates sunlight and analyzing for degradation products.

Conclusion and Future Research Trajectories

Summary of Key Academic Contributions

Octafluoro-2-butene (B72158) (C₄F₈) has been the subject of significant academic research, primarily focusing on its potential applications in materials science and its fundamental chemical dynamics.

One of the earliest and most significant areas of investigation has been its use as a fire suppressant. Research has shown that this compound can act as an effective fire extinguishing agent. canada.ca Studies have noted a synergistic effect when it is blended with other agents, such as 1-bromopropane (B46711), which can reduce the quantity of agent needed and quicken flame extinguishment in bench-scale tests. canada.ca

In the field of electrical engineering, this compound has been identified as a promising electronegative gas for electrical insulation. ethz.ch It is considered a potential replacement for sulfur hexafluoride (SF₆), a potent greenhouse gas widely used in the power industry. ethz.chresearchgate.net Computational screening and swarm experiments have been employed to probe its electron attachment properties, which are crucial for its function as a dielectric gas. ethz.ch

Fundamental studies on its chemical behavior have also yielded significant insights. The infrared multiphoton dissociation of this compound has been examined using photofragment translational spectroscopy. core.ac.ukaip.org This research revealed that its dissociation proceeds through three primary pathways with roughly equal probability: cleavage of a carbon-carbon single bond to produce CF₃ and C₃F₅ radicals, elimination of difluorocarbene (CF₂), and the formation of two tetrafluoroethylene (B6358150) (C₂F₄) molecules. core.ac.uk These dissociation reactions are thought to involve a diradical intermediate, which requires a 1,2-fluorine migration. aip.org Furthermore, adiabatic compression studies have been used to determine the activation energies for its decomposition reactions. core.ac.uk

Table 1: Investigated Properties and Applications of this compound

| Research Area | Key Finding | Relevant Compounds Studied Alongside |

|---|---|---|

| Fire Suppression | Exhibits fire extinguishment capabilities and synergistic effects in blends. canada.ca | 1-bromopropane, HFC-227ea, (CF₃)₂(CF₃CF₂)N canada.ca |

| Electrical Insulation | Identified as a potential SF₆ alternative due to its electronegative properties. ethz.ch | Sulfur hexafluoride (SF₆), C₃F₈, HFO-1336mzz(E) ethz.chresearchgate.net |

| Chemical Dynamics | Dissociates via three main pathways; mechanism involves a diradical intermediate. core.ac.ukaip.org | Octafluoro-1-butene, Tetrafluoroethylene core.ac.uk |

Unresolved Challenges and Research Gaps

Despite the progress made, significant gaps remain in the understanding of this compound. A primary challenge is the lack of comprehensive data on its toxicological profile. While it has been noted as having relatively low toxicity in some tests, detailed studies on its cardiac, acute, chronic, and developmental toxicity are largely absent. canada.ca This information is critical for validating its safety for widespread industrial applications, such as in fire extinguishers and electrical switchgear.

There is also a need for more complete data on its physical and thermodynamic properties. canada.ca While some fundamental data exists, a more thorough characterization is required for accurate modeling and engineering of systems that would utilize this compound.

In the context of its dissociation dynamics, the precise mechanisms, particularly the role and nature of the diradical intermediate and the kinetics of the 1,2-fluorine migration, are not fully elucidated and warrant further investigation. core.ac.ukaip.org While activation energies for decomposition have been measured, the influence of different environmental conditions on these pathways is not fully understood. core.ac.uk For its application as a dielectric gas, the long-term stability and decomposition characteristics within gas mixtures under electrical stress are still areas of active research. researchgate.net

Table 2: Summary of Research Gaps for this compound

| Category | Specific Research Gap |

|---|---|

| Toxicology | Lack of comprehensive data on cardiac, acute, chronic, and developmental effects. canada.ca |

| Physicochemical Properties | Need for more complete determination of key physical and thermodynamic data. canada.ca |

| Reaction Mechanisms | Incomplete understanding of dissociation intermediates and fluorine migration dynamics. aip.org |

| Application Performance | Need for systematic studies on stability and decomposition in gas mixtures for insulation. researchgate.net |

Emerging Areas for this compound Research

Future research on this compound is poised to expand into several key areas. A major emerging field is its formulation and testing in novel gas mixtures for high-voltage insulation. ethz.ch Research is moving towards systematically exploring its performance when mixed with various carrier gases, such as carbon dioxide (CO₂) and nitrogen (N₂), to optimize dielectric strength while minimizing environmental impact. ethz.chresearchgate.net Understanding its partial discharge characteristics in these mixtures is a critical next step for its development as an SF₆ alternative. researchgate.net

Further exploration of its decomposition pathways under various conditions remains a crucial research trajectory. This includes studying its behavior in plasma and under electrical discharge to predict the formation of byproducts in industrial settings, which is vital for equipment longevity and safety.

There is also potential for its use in synthetic organofluorine chemistry. The formation of this compound as a side product in carbene dimerization reactions suggests that it could be a target for controlled synthesis or a precursor for other complex fluorinated molecules. acs.org Investigating its reactivity, such as in stereospecific addition reactions, could open new avenues for creating advanced materials and pharmaceuticals.

Finally, revisiting its fire suppression capabilities with modern techniques and in combination with newly developed agents could reveal enhanced performance or new applications. canada.ca As regulations on existing fire suppressants evolve, tropodegradable halocarbons like this compound may attract renewed interest. canada.ca

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing octafluoro-2-butene?

this compound can be synthesized via the dimerization of tetrafluoroethylene (C₂F₄), where fluorine migration forms a carbene intermediate that reacts with another tetrafluoroethylene molecule . Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm fluorine arrangement and gas chromatography-mass spectrometry (GC-MS) to verify purity. For novel compounds, elemental analysis and X-ray crystallography are critical to establish structural identity .

Q. How can researchers assess the thermal stability and decomposition pathways of this compound under controlled conditions?

Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to measure thermal stability. For decomposition studies, employ laser-induced dissociation coupled with time-of-flight mass spectrometry (TOF-MS) to detect fragments like CF₃⁺ (m/e = 69) and C₂F₅⁺ (m/e = 119). Note that signal-to-noise ratios at low fluence (e.g., 25 mJ/pulse) may require higher fluence settings (60 J/km²) for reliable data .

Advanced Research Questions

Q. What experimental challenges arise when studying dimerization behavior in this compound, and how can they be mitigated?

Dimers form via weak van der Waals interactions but are pressure-sensitive. For this compound, reduce backing pressure below 380 torr to suppress dimer signals in molecular beam experiments. Compare with octafluoro-1-butene, which requires pressures <200 torr due to stronger dipole-driven dimer bonds. Use collimated beams and shot-to-shot background subtraction to isolate dimer dissociation signals .